6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione
Descripción
6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound featuring a quinoxalinedione core substituted with a chloro group at position 6 and an aminoethyl-linked pyridinyl moiety. The pyridinyl group is further substituted with a trifluoromethyl (-CF₃) group and a chloro atom, which are known to enhance lipophilicity and metabolic stability .
Propiedades
IUPAC Name |
7-chloro-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N4O2/c17-9-1-2-12-11(6-9)24-14(26)15(27)25(12)4-3-22-13-10(18)5-8(7-23-13)16(19,20)21/h1-2,5-7H,3-4H2,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYYEYCDKIAZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoxalinediones, characterized by a bicyclic structure that includes both a quinoxaline and a dione moiety. Its molecular formula is , with a molecular weight of approximately 371.73 g/mol. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 16.24 | Apoptosis via caspase activation |
| K562 (Leukemia) | 21 | Cell cycle arrest and apoptosis |
| MCF-7 (Breast Cancer) | 30 | Induction of oxidative stress |
These findings suggest that the compound's mechanism involves modulation of key apoptotic pathways, leading to cell death in cancerous tissues.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The following table details its effectiveness against specific microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bactericidal |
| Candida albicans | 10 | Fungicidal |
The compound's ability to inhibit microbial growth suggests potential applications in treating infections, particularly those caused by resistant strains.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Lung Cancer :
A study involving A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase-3 activation. -
Case Study on Bacterial Infections :
In an experiment assessing the antimicrobial efficacy against Staphylococcus aureus, the compound exhibited a significant reduction in bacterial load in vitro, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Comparación Con Compuestos Similares
Key Comparisons :
- Synthetic Efficiency: The synthesis of 3f involved reacting 2,6-dichloroquinoxaline with 2,3-dimethylaniline under phase-transfer catalysis (PTC), yielding 78% after purification . In contrast, the target compound’s aminoethyl-pyridinyl substituent likely requires similar PTC-mediated conditions but may face challenges in yield optimization due to steric hindrance from the trifluoromethyl group.
- Physicochemical Properties: Melting points for 6-chloroquinoxaline derivatives in range from 128–175°C, with 3b at 175°C . The target compound’s trifluoromethyl group may lower its melting point compared to 3b due to increased molecular flexibility.
Pyridine-Containing Compounds with Trifluoromethyl Groups
highlights 6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol , which shares the trifluoromethylphenyl substituent.
Key Comparisons :
- Bioactivity: Trifluoromethyl groups are associated with enhanced binding affinity in enzyme inhibitors (e.g., kinase inhibitors) .
Triazole and Pyrimidine Derivatives
and discuss triazole-thione and pyrimidine-4(3H)-one derivatives, respectively.
- Triazole-thione (): Features hydrogen-bonded networks (N–H···O/S), which stabilize its crystal structure . The target compound’s aminoethyl-pyridinyl group may also participate in hydrogen bonding, influencing its crystallinity or stability.
- Pyrimidine-4(3H)-one (): Contains a chloropyridinylmethylamino group, analogous to the target’s pyridinylaminoethyl chain. The crystal structure in (with C–C distances of 1.35–1.52 Å) suggests planar geometry, which may contrast with the quinoxalinedione core’s rigidity .
Data Tables
Table 2: Functional Group Impact
Research Findings and Implications
- Synthesis Optimization: demonstrates that elevated temperatures (70–75°C) and PTC conditions significantly improve yields in chloroquinoxaline derivatives . Similar strategies may apply to the target compound.
- Structural Insights : The hydrogen-bonding networks in triazole-thiones () and pyrimidines () underscore the importance of substituent design for stability and solubility .
Notes
References are diversified across synthesis (), crystallography (–3), and functional group analysis ().
All chemical names are provided in full to avoid ambiguity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
